

In Vitro Metabolism of PF-945863 in S9 Fractions: Application Notes and Protocols

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Compound of Interest

Compound Name: PF-945863

Cat. No.: B12424252

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Abstract

These application notes provide a comprehensive overview of the in vitro metabolism of **PF-945863**, a compound known to be a substrate for aldehyde oxidase (AO). The primary focus is on the use of liver S9 fractions as an in vitro model system to characterize the metabolic fate of this compound. This document outlines detailed experimental protocols, presents available quantitative data, and includes visualizations of the metabolic pathway and experimental workflow to guide researchers in designing and executing their own studies.

Introduction

PF-945863 is a pharmaceutical compound whose metabolism is predominantly mediated by aldehyde oxidase (AO), a cytosolic enzyme abundant in the liver.[1][2] Understanding the in vitro metabolism of **PF-945863** is crucial for predicting its in vivo pharmacokinetic properties, including clearance and potential drug-drug interactions. Liver S9 fractions, which contain a mixture of microsomal and cytosolic enzymes, are a valuable tool for studying the metabolism of compounds like **PF-945863** that are substrates for non-cytochrome P450 enzymes such as AO.[2][3][4] This document provides the necessary protocols and data to facilitate such investigations.

Data Presentation

The following table summarizes the available quantitative data for the in vitro metabolism of **PF-945863**. It is important to note that comprehensive experimental kinetic data (K_m and V_{max}) in human liver S9 fractions are not readily available in the public domain. The intrinsic clearance values are derived from studies aimed at correlating in vitro findings with in vivo outcomes.

Parameter	Value	In Vitro System	Reference
Unbound Intrinsic Clearance ($CL_{int,u}$)	Value not explicitly stated, but used in a correlation study	Pooled Human Liver S9 Fractions	[1]
Fraction Metabolized by Aldehyde Oxidase (f_m, AO)	0.63	Not specified	
Predicted In Vitro Clearance	38.8–44.6 ml/min/kg	Not specified	
Actual In Vitro Clearance	35 ml/min/kg	Not specified	

Experimental Protocols

Protocol 1: Determination of Metabolic Stability of PF-945863 in Human Liver S9 Fractions

Objective: To determine the rate of disappearance of **PF-945863** when incubated with human liver S9 fractions.

Materials:

- **PF-945863**
- Pooled human liver S9 fractions (commercially available)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Incubator (37°C)

- Acetonitrile (or other suitable organic solvent for quenching)
- LC-MS/MS system for analysis

Procedure:

- Preparation of Incubation Mixture:
 - Prepare a stock solution of **PF-945863** in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically $\leq 1\%$) to avoid enzyme inhibition.
 - In a microcentrifuge tube, combine the potassium phosphate buffer and the human liver S9 fraction. The final protein concentration of the S9 fraction in the incubation is typically 1 mg/mL.
 - Pre-warm the S9/buffer mixture at 37°C for 5-10 minutes.
- Initiation of Reaction:
 - Add the **PF-945863** stock solution to the pre-warmed S9/buffer mixture to achieve the desired final substrate concentration (e.g., 1 μM).
 - Vortex gently to mix. This marks the initiation of the metabolic reaction.
- Incubation and Sampling:
 - Incubate the reaction mixture at 37°C in a shaking water bath or incubator.
 - At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
- Quenching of Reaction:
 - Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile, often containing an internal standard for analytical purposes) to stop the enzymatic reaction. The ratio of quenching solution to sample is typically 2:1 or 3:1 (v/v).

- Vortex the samples vigorously to precipitate the proteins.
- Sample Processing and Analysis:
 - Centrifuge the quenched samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.
 - Transfer the supernatant to a clean tube or a 96-well plate for analysis.
 - Analyze the concentration of the remaining **PF-945863** in the supernatant using a validated LC-MS/MS method.
- Data Analysis:
 - Plot the natural logarithm of the percentage of **PF-945863** remaining versus time.
 - Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
 - Calculate the in vitro half-life ($t_{1/2}$) using the equation: $t_{1/2} = 0.693 / k$.
 - Calculate the intrinsic clearance (CL_{int}) using the equation: CL_{int} (μL/min/mg protein) = $(0.693 / t_{1/2}) \times (\text{incubation volume} / \text{mg protein})$.

Controls:

- No S9 Fraction Control: Incubate **PF-945863** in buffer without the S9 fraction to assess for non-enzymatic degradation.
- Heat-Inactivated S9 Control: Incubate **PF-945863** with S9 fraction that has been heat-inactivated to confirm that the observed metabolism is enzyme-mediated.
- No Substrate Control: An incubation containing all components except **PF-945863** to serve as a blank.

Protocol 2: Characterization of Aldehyde Oxidase-Mediated Metabolism using an Inhibitor

Objective: To confirm the involvement of aldehyde oxidase in the metabolism of **PF-945863**.

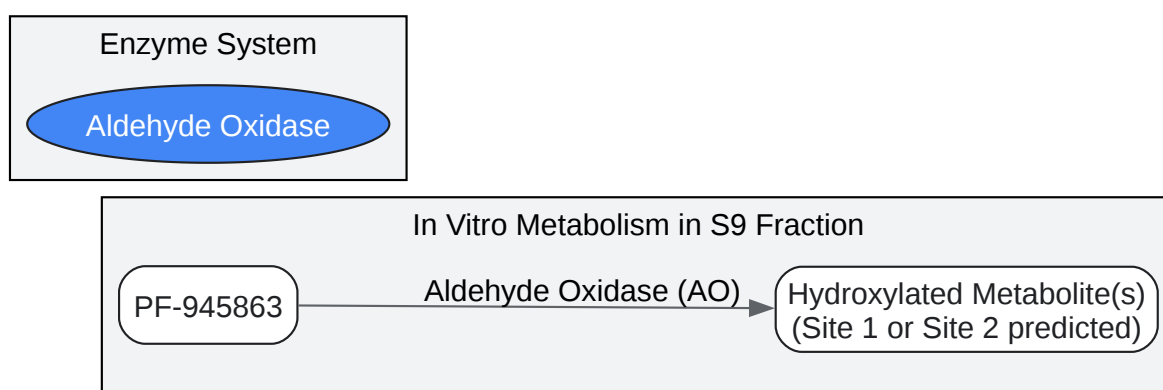
Procedure:

- Follow the same procedure as in Protocol 1, but include a set of incubations containing a known potent AO inhibitor (e.g., hydralazine, raloxifene).
- Pre-incubate the S9 fraction with the inhibitor for a short period (e.g., 10-15 minutes) at 37°C before adding **PF-945863** to initiate the reaction.
- Compare the rate of metabolism of **PF-945863** in the presence and absence of the inhibitor. A significant reduction in the metabolic rate in the presence of the inhibitor confirms the involvement of AO.

Visualizations

Metabolic Pathway of PF-945863

Aldehyde oxidase catalyzes the oxidation of **PF-945863**. Computational studies have predicted two potential sites of metabolism on the molecule. The following diagram illustrates the general metabolic transformation. The exact experimentally confirmed site of hydroxylation is not publicly available.

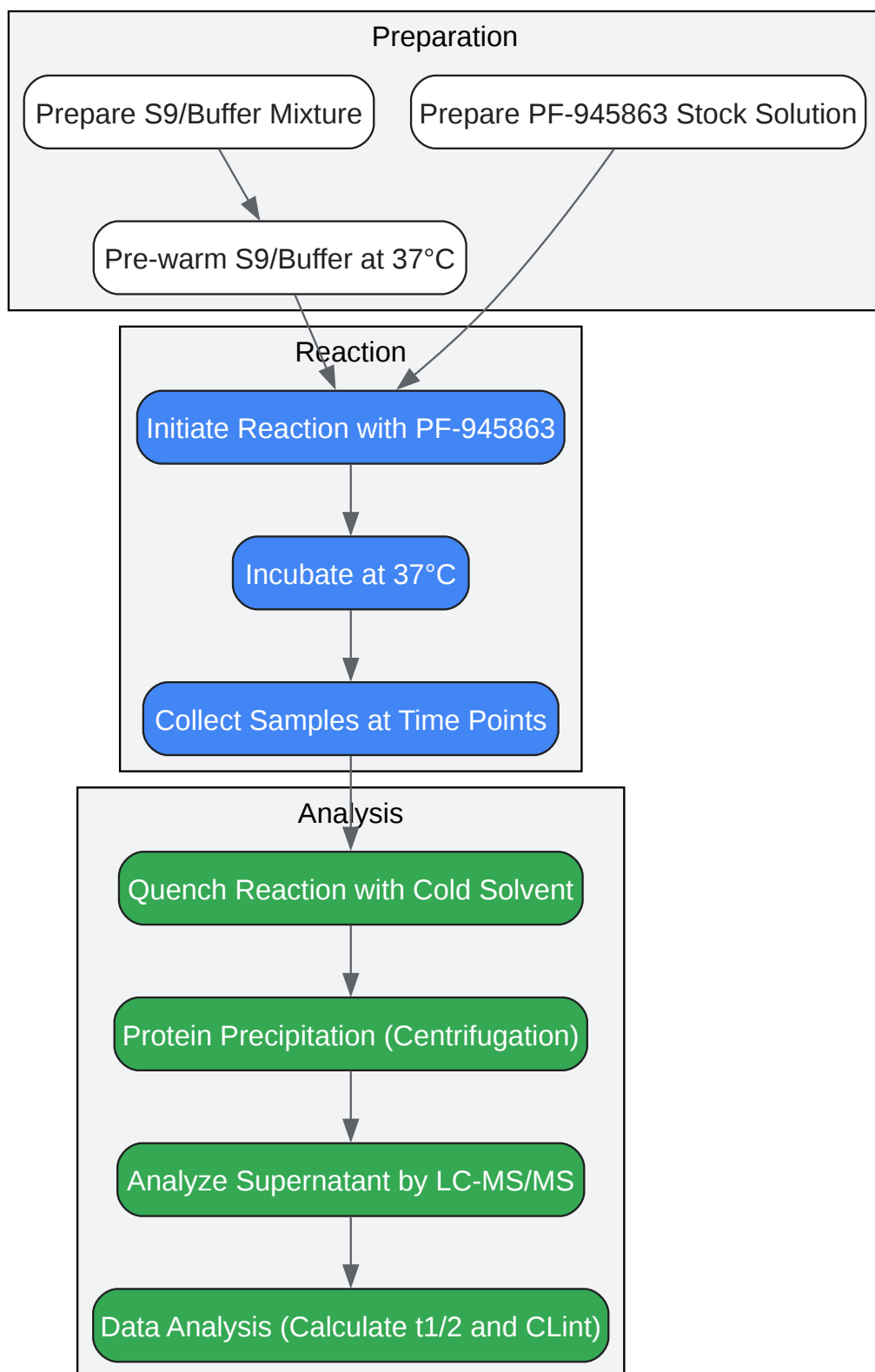


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Caption: Predicted metabolic pathway of **PF-945863** by aldehyde oxidase.

Experimental Workflow for Metabolic Stability Assay

The following diagram outlines the key steps involved in determining the metabolic stability of **PF-945863** in liver S9 fractions.



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